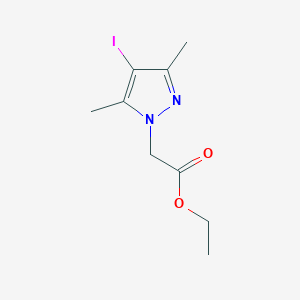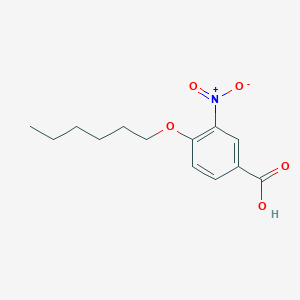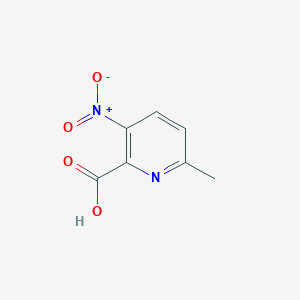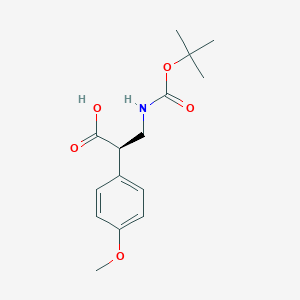
ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as 4-Iodo-3,5-dimethylpyrazole (IDMP), is a synthetic compound with a wide range of applications in the scientific field. It is a versatile compound used in a variety of research applications, including in the synthesis of pharmaceuticals, biochemicals, and other chemicals. IDMP is a pyrazole-based compound with an ethyl acetate moiety. It has a molecular weight of 290.29 g/mol and a melting point of 166-168°C.
Wissenschaftliche Forschungsanwendungen
IDMP has a variety of applications in the scientific field. It is used in the synthesis of pharmaceuticals, biochemicals, and other chemicals. It is also used in the synthesis of polymers and in the modification of proteins. In addition, IDMP has been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxazoles, thiazoles, and imidazoles.
Wirkmechanismus
The mechanism of action of IDMP is not fully understood. However, it is believed that the pyrazole moiety of the compound binds to a variety of substrates, such as enzymes, proteins, and other molecules. This binding is believed to cause a conformational change in the substrate, which can lead to a variety of effects, such as inhibition of enzyme activity or modulation of protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of IDMP are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). In addition, IDMP has been shown to modulate the activity of several proteins, including β-catenin and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
IDMP has several advantages for use in laboratory experiments. It is a stable compound with a high melting point, making it suitable for use in a variety of experiments. In addition, IDMP has a wide range of applications in the synthesis of pharmaceuticals, biochemicals, and other chemicals. However, IDMP also has some limitations. For example, it is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving IDMP. For example, further research could be conducted to investigate the mechanism of action of IDMP and to determine its effects on other proteins and enzymes. In addition, further research could be conducted to explore the potential applications of IDMP in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate the potential toxicity of IDMP and its effects on mammalian cells.
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHANGDZDQYQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)

![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)




![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)



